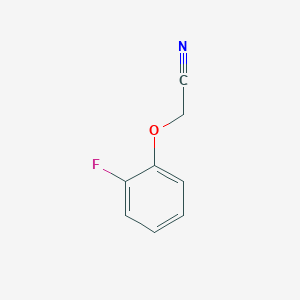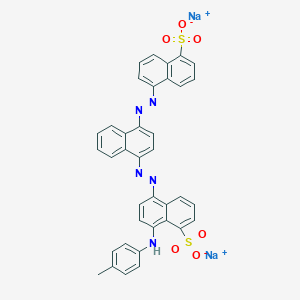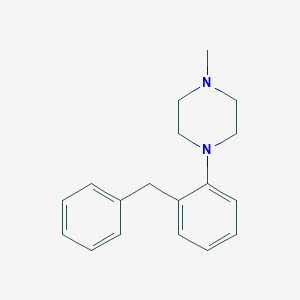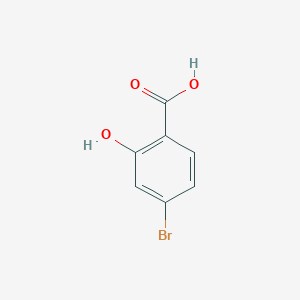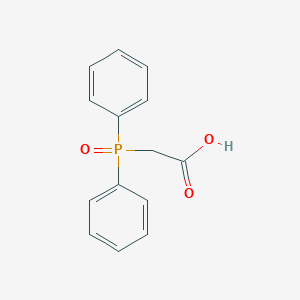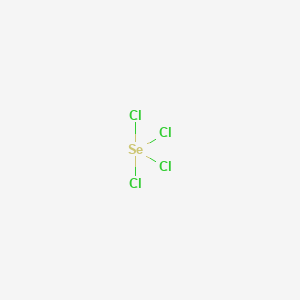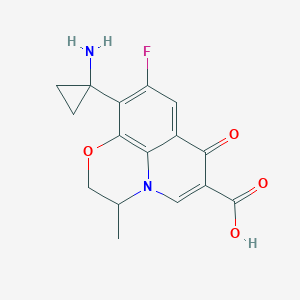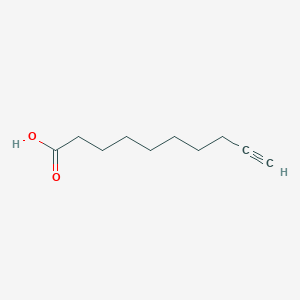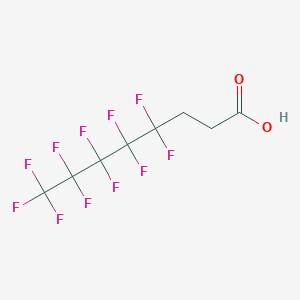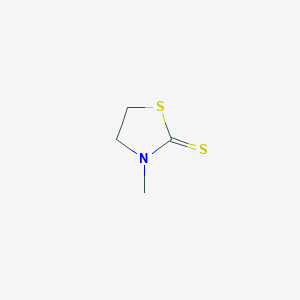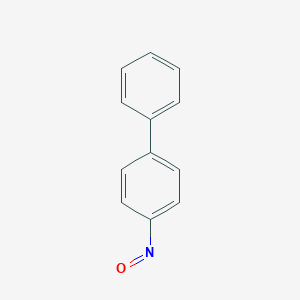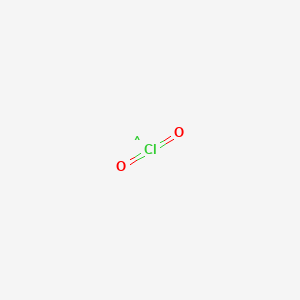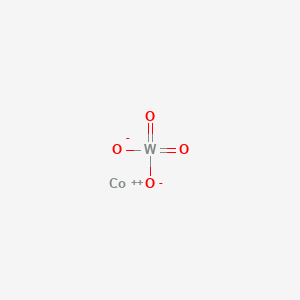
钨酸钴
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt tungstate is an inorganic compound with the chemical formula CoWO₄. It is a member of the tungstate family and is known for its unique properties, including its paramagnetic behavior and semiconductor characteristics.
科学研究应用
Cobalt tungstate has a wide range of applications in scientific research:
作用机制
Target of Action
Cobalt tungstate (CoWO4) primarily targets the growth of single-walled carbon nanotubes (SWCNTs) and acts as a catalyst in this process . It is also used as a catalyst in the methanol oxidation reaction (MOR) in direct methanol fuel cells (DMFCs) .
Mode of Action
Cobalt tungstate interacts with its targets by facilitating the formation of uniform nanoparticles. It is used as a catalyst precursor for the selective growth of SWCNTs . In DMFCs, cobalt tungstate participates in the methanol oxidation reaction, where methanol is oxidized over the surface of an electrocatalyst .
Biochemical Pathways
Cobalt tungstate plays a significant role in the photocatalytic degradation of organic compounds . It is involved in the photocatalysis process, which is closely related to surface area, morphology, crystal structure, and electronic structure . Cobalt tungstate also contributes to the energy cycling (ATP), regulation of enzyme activity (cytosolic protein tyrosine kinase [cytPTK] and tyrosine phosphatase), and intracellular secondary messengers (cyclic adenosine monophosphate [cAMP]) .
Pharmacokinetics
It’s known that cobalt tungstate nanoparticles can be synthesized via a co-precipitation method, which involves the direct addition of cobalt ion solution to the solution of tungstate reagent .
Result of Action
The action of cobalt tungstate results in the controlled growth of SWCNTs . It also enhances the efficiency of DMFCs by participating in the methanol oxidation reaction . In the field of photocatalysis, cobalt tungstate contributes to the degradation of organic compounds .
Action Environment
The action, efficacy, and stability of cobalt tungstate can be influenced by various environmental factors. For instance, the synthesis of cobalt tungstate nanoparticles can be affected by reagents concentrations (i.e., cobalt and tungstate ions), flow rate of cobalt feeding, and temperature of the reactor . Additionally, the photocatalytic activity of cobalt tungstate is closely related to surface area, morphology, crystal structure, and electronic structure .
生化分析
Biochemical Properties
Cobalt tungstate has been found to interact with various biomolecules. For instance, it has been used as a catalyst in chemical reactions, indicating that it can interact with enzymes and other proteins to facilitate these reactions
Cellular Effects
Some studies suggest that tungsten compounds, which include cobalt tungstate, can have effects on bone, immune, and pulmonary outcomes
Molecular Mechanism
It is known that cobalt tungstate can participate in redox reactions, indicating that it may interact with biomolecules through binding interactions . The specifics of these interactions, including any potential enzyme inhibition or activation and changes in gene expression, are still being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, cobalt tungstate has been observed to have high stability
Dosage Effects in Animal Models
The effects of cobalt tungstate dosage in animal models have not been extensively studied. It is known that tungsten compounds can have toxic effects at high doses
Metabolic Pathways
It is known that cobalt tungstate can participate in redox reactions , suggesting that it may be involved in metabolic pathways related to these reactions. The specifics of these pathways, including any interacting enzymes or cofactors, are still being studied.
准备方法
Synthetic Routes and Reaction Conditions: Cobalt tungstate can be synthesized through several methods, including the co-precipitation method, hydrothermal synthesis, and solvothermal processes. One common approach involves the reaction of cobalt(II) nitrate hexahydrate with sodium tungstate dihydrate in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete precipitation of cobalt tungstate .
Industrial Production Methods: In industrial settings, cobalt tungstate is often produced using the molten salt method or spray pyrolysis. These methods allow for the large-scale production of nanocrystalline cobalt tungstate with controlled particle sizes and morphologies .
化学反应分析
Types of Reactions: Cobalt tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its photocatalytic activity, where it participates in redox reactions under light irradiation .
Common Reagents and Conditions: Typical reagents used in reactions involving cobalt tungstate include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions. The reactions are often conducted under controlled pH and temperature conditions to optimize the yield and selectivity of the desired products .
Major Products Formed: The major products formed from reactions involving cobalt tungstate depend on the specific reaction conditions. For instance, in photocatalytic degradation reactions, cobalt tungstate can break down organic pollutants into simpler, non-toxic compounds .
相似化合物的比较
- Nickel tungstate (NiWO₄)
- Zinc tungstate (ZnWO₄)
- Copper tungstate (CuWO₄)
These compounds are also used in photocatalysis, electrochemistry, and materials science, but cobalt tungstate often stands out due to its superior performance in specific applications .
属性
CAS 编号 |
10101-58-3 |
|---|---|
分子式 |
CoOW |
分子量 |
258.77 g/mol |
IUPAC 名称 |
cobalt;oxotungsten |
InChI |
InChI=1S/Co.O.W |
InChI 键 |
HZLBQBQEGLFWLA-UHFFFAOYSA-N |
SMILES |
[O-][W](=O)(=O)[O-].[Co+2] |
规范 SMILES |
O=[W].[Co] |
产品来源 |
United States |
Q1: What is the molecular formula and weight of cobalt tungstate?
A1: Cobalt tungstate has the molecular formula CoWO4. Its molecular weight is 306.87 g/mol. [, , ]
Q2: What crystal structure does cobalt tungstate typically adopt?
A2: Cobalt tungstate usually crystallizes in a monoclinic wolframite structure. [, , ]
Q3: What spectroscopic techniques are used to characterize cobalt tungstate?
A3: Common techniques include X-ray diffraction (XRD) for crystal structure, Raman spectroscopy for bond identification (Co-O and W-O), and UV-Vis spectroscopy for optical properties and band gap analysis. [, , ] Additionally, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy can reveal detailed local atomic structure and lattice dynamics. []
Q4: How does the heat treatment environment impact the properties of cobalt tungstate coatings?
A4: Heat treatment in an air environment can lead to the formation of oxide phases like tungsten trioxide (WO3) and cobalt tungstate, while treatment in an argon environment avoids oxide formation. This difference in oxidation behavior significantly influences the coating's hardness, with the argon-treated coatings exhibiting superior hardness. []
Q5: Is cobalt tungstate stable in different pH conditions?
A5: Cobalt tungstate exhibits limited stability in acidic or alkaline solutions, particularly under specific conditions. Acids or alkalis can decompose cobalt tungstate, enabling the separation of tungsten and cobalt. []
Q6: What are the notable catalytic applications of cobalt tungstate?
A6: Cobalt tungstate is recognized as a promising catalyst for various applications, including:
- Oxygen evolution reaction (OER): It serves as an electrocatalyst for water oxidation, with its amorphous form exhibiting superior activity compared to the crystalline form. [, , ]
- Photocatalysis: It demonstrates photocatalytic activity in degrading organic pollutants like methylene blue and rose bengal dyes under visible light. [, , ]
- Hydrogen evolution reaction (HER): It can act as a bifunctional electrocatalyst for both oxygen and hydrogen evolution reactions, contributing to efficient overall water splitting. []
Q7: How does the morphology of cobalt tungstate influence its catalytic activity?
A7: The morphology of cobalt tungstate plays a crucial role in its catalytic performance. For instance, urchin-shaped cobalt tungstate nanoparticles exhibit impressive activity in borohydride oxidation reaction (BOR), outperforming other morphological variants. []
Q8: What is the proposed mechanism for the enhanced catalytic activity in amorphous cobalt tungstate compared to its crystalline form?
A8: The enhanced activity of amorphous cobalt tungstate for OER is attributed to the cooperative interaction of adsorbates on neighboring cobalt sites, similar to the behavior observed in cobalt phosphate (Co-Pi) catalytic films. In contrast, the crystalline structure of CoWO4 has a larger interatomic spacing between cobalt atoms, hindering adsorbate interaction and resulting in a different, less efficient oxygen evolution mechanism. []
Q9: How are computational methods used to study cobalt tungstate?
A9: Density functional theory (DFT) calculations are employed to investigate aspects like the stability of different surface planes in crystalline cobalt tungstate and to understand its interaction with adsorbates during catalytic reactions. These calculations provide insights into the electronic structure and surface properties, helping to explain the observed catalytic behavior. [, ]
Q10: How does doping affect the properties of cobalt tungstate?
A10: Doping cobalt tungstate with elements like iron and manganese can significantly alter its properties:* Optical Band Gap: Doping can narrow the band gap, enhancing visible light absorption and potentially improving photocatalytic activity. [, ]* Electrocatalytic Activity: Codoping with iron and manganese has been shown to lower the overpotential for the oxygen evolution reaction, improving electrocatalytic efficiency. []
Q11: Does the size of cobalt tungstate particles affect its properties?
A11: Yes, particle size significantly influences the properties of cobalt tungstate. For instance, nanocrystalline cobalt tungstate exhibits a lower Néel temperature (TN) compared to bulk materials, suggesting a size-dependent modification of magnetic properties. []
Q12: How is the stability of cobalt tungstate nanoparticles enhanced for applications like supercapacitors?
A12: Anchoring cobalt tungstate nanoparticles onto supporting materials like reduced graphene oxide (rGO) can significantly enhance their stability and improve their performance in energy storage devices like supercapacitors. This anchoring prevents aggregation and provides a robust framework for charge transfer. [, ]
Q13: How is cobalt tungstate utilized in sensor applications?
A13: Cobalt tungstate can be employed as a sensing electrode material in mixed-potential type sensors for hydrogen detection at elevated temperatures. Its sensitivity to hydrogen concentration and selectivity against interferents like CO, C3H8, and NO2 make it suitable for this application. []
Q14: What are the potential applications of cobalt tungstate in biomedical fields?
A14: While not directly addressed in these papers, the use of cobalt tungstate nanoparticles in conjunction with photosensitizers, such as zinc(II) phthalocyanines, shows promise in photodynamic antimicrobial chemotherapy (PACT) against drug-resistant bacteria. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



